molecular formula C20H21ClN4O4S B2553203 N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1298053-51-6

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No.: B2553203
CAS No.: 1298053-51-6
M. Wt: 448.92
InChI Key: SEZODVHWPCJUNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isobutyl group, and a dihydroquinoxalinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the dihydroquinoxalinone core, followed by the introduction of the cyclopropyl and isobutyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the cyclopropyl and isobutyl groups.

    Dihydroquinoxalinone: Another related compound with a similar bicyclic structure but different substituents.

Uniqueness

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and isobutyl groups may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

1298053-51-6

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.92

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

SEZODVHWPCJUNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C

solubility

not available

Origin of Product

United States

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